REACTION_SMILES
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[Br:1][c:2]1[cH:3][s:4][cH:5][cH:6]1.[CH2:7]1[CH2:8][CH2:9][CH2:10][O:11]1.[CH3:12][O:13][N:14]([CH3:15])[C:16](=[O:17])[CH2:18][CH2:19][CH3:20].[CH3:22][C:23]([CH3:24])=[O:25].[OH2:21]>>[c:2]1([C:10]([CH2:9][CH2:8][CH3:7])=[O:11])[cH:3][s:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccsc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(=O)N(C)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCCC(=O)c1ccsc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |